molecular formula C18H23BrN2O3 B14949566 ethyl 6-bromo-5-methoxy-1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate

ethyl 6-bromo-5-methoxy-1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate

Cat. No.: B14949566
M. Wt: 395.3 g/mol
InChI Key: YXXWJBPMOQLGCR-UHFFFAOYSA-N
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Description

ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole family This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a pyrrolidinylmethyl group attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of 5-methoxy-1-methylindole, followed by the introduction of the pyrrolidinylmethyl group through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    6-Bromo-5-methoxy-1-methylindole: Lacks the pyrrolidinylmethyl group and ethyl ester.

    5-Methoxy-1-methyl-2-(1-pyrrolidinylmethyl)indole: Lacks the bromine atom and ethyl ester.

    Ethyl 6-bromo-5-methoxy-1-methylindole-3-carboxylate: Lacks the pyrrolidinylmethyl group.

The uniqueness of ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H23BrN2O3

Molecular Weight

395.3 g/mol

IUPAC Name

ethyl 6-bromo-5-methoxy-1-methyl-2-(pyrrolidin-1-ylmethyl)indole-3-carboxylate

InChI

InChI=1S/C18H23BrN2O3/c1-4-24-18(22)17-12-9-16(23-3)13(19)10-14(12)20(2)15(17)11-21-7-5-6-8-21/h9-10H,4-8,11H2,1-3H3

InChI Key

YXXWJBPMOQLGCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CN3CCCC3

Origin of Product

United States

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